Cas no 866041-05-6 (5-(5-Chloro-2-methoxybenzenesulfonyl)-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline)

5-(5-Chloro-2-methoxybenzenesulfonyl)-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline structure
866041-05-6 structure
Product Name:5-(5-Chloro-2-methoxybenzenesulfonyl)-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline
CAS-nummer:866041-05-6
MF:C20H20ClF3N2O3S
MW:460.897613525391
CID:5692431
PubChem ID:4271564
Update Time:2023-10-13

5-(5-Chloro-2-methoxybenzenesulfonyl)-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline Chemische en fysische eigenschappen

Naam en identificatie

    • 866041-05-6
    • 4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether
    • 5X-0295
    • 5-(5-chloro-2-methoxyphenyl)sulfonyl-3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline
    • AKOS005097083
    • 5-(5-chloro-2-methoxybenzenesulfonyl)-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline
    • 5-[(5-CHLORO-2-METHOXYPHENYL)SULFONYL]-3-(TRIFLUOROMETHYL)-6,6A,7,8,9,10-HEXAHYDRO-5H-PYRIDO[1,2-A]QUINOXALINE
    • 4-CHLORO-2-([3-(TRIFLUOROMETHYL)-6,6A,7,8,9,10-HEXAHYDRO-5H-PYRIDO[1,2-A]QUINOXALIN-5-YL]SULFONYL)PHENYL METHYL ETHER
    • 5H-Pyrido[1,2-a]quinoxaline, 5-[(5-chloro-2-methoxyphenyl)sulfonyl]-6,6a,7,8,9,10-hexahydro-3-(trifluoromethyl)-
    • 5-(5-Chloro-2-methoxybenzenesulfonyl)-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline
    • Inchi: 1S/C20H20ClF3N2O3S/c1-29-18-8-6-14(21)11-19(18)30(27,28)26-12-15-4-2-3-9-25(15)16-7-5-13(10-17(16)26)20(22,23)24/h5-8,10-11,15H,2-4,9,12H2,1H3
    • InChI-sleutel: RNZREQVAFZJVMJ-UHFFFAOYSA-N
    • LACHT: N12CCCCC1CN(S(C1=CC(Cl)=CC=C1OC)(=O)=O)C1=C2C=CC(C(F)(F)F)=C1

Berekende eigenschappen

  • Exacte massa: 460.0835259g/mol
  • Monoisotopische massa: 460.0835259g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 3
  • Complexiteit: 717
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.9
  • Topologisch pooloppervlak: 58.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.50±0.1 g/cm3(Predicted)
  • Kookpunt: 577.2±60.0 °C(Predicted)
  • pka: 2.74±0.20(Predicted)

5-(5-Chloro-2-methoxybenzenesulfonyl)-3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline Gerelateerde literatuur

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